1,3-Dichloro-5-isocyanobenzene
Description
Historical Context and Evolution of Isocyanide Chemistry in Organic Synthesis
The field of isocyanide chemistry originated in 1859 with the synthesis of the first isocyanide, allyl isocyanide, by Lieke from the reaction of allyl iodide and silver cyanide. kirj.eemdpi.com For nearly a century, progress was slow; only a handful of isocyanides were known, and their notoriously unpleasant odor, described as "horrible" and "extremely distressing," likely discouraged extensive investigation. kirj.eemdpi.comnih.gov
A significant turning point occurred in 1958 when Ivar Ugi and his colleagues introduced effective methods for synthesizing isocyanides through the dehydration of N-substituted formamides. kirj.eemdpi.comresearchgate.net This breakthrough made isocyanides readily accessible, sparking a surge in research. kirj.ee Shortly after, in 1959, the development of the Ugi four-component reaction (U-4CR) showcased the immense synthetic potential of isocyanides. kirj.eemdpi.com This and other multicomponent reactions (MCRs), such as the Passerini reaction, established isocyanides as powerful building blocks in organic synthesis, valued for their ability to generate molecular complexity in a single step. wikipedia.orgscripps.edubeilstein-journals.org From being a chemical curiosity, isocyanide chemistry has evolved into a vital and expanding area, with applications in the synthesis of natural products, heterocycles, polymers, and peptidomimetics. nih.govresearchgate.netresearchgate.net
Unique Electronic Structure and Bonding Characteristics of the Isocyanide Functional Group in Aromatic Systems
The isocyanide functional group (–N≡C) possesses a unique electronic structure that dictates its reactivity. wikipedia.org It is isoelectronic with carbon monoxide. uwm.eduacs.org The C-N bond distance is approximately 115.8 pm, and the C-N-C bond angle is nearly 180°, indicating a linear geometry. wikipedia.orgvedantu.com In aromatic systems, the electronic properties of the aryl ring can influence the isocyanide group through inductive and resonance effects, which can be further modulated by substituents on the ring. rsc.orgnih.gov
The bonding in isocyanides is best described by two main resonance structures. wikipedia.orgvedantu.com One structure depicts a triple bond between a positively charged nitrogen and a negatively charged carbon (R-N⁺≡C⁻). The other shows a double bond, with a lone pair on nitrogen and a divalent, carbene-like carbon (R-N=C:). nih.govwikipedia.org While the linear geometry is supported by the zwitterionic resonance form, the reactivity of isocyanides often reflects the formal carbene character of the terminal carbon. wikipedia.orgvedantu.comresearchgate.net This dual representation is crucial for understanding the diverse reactions that isocyanides undergo. wikipedia.org
A key feature of the isocyanide functional group is the amphiphilic nature of its terminal carbon atom. acs.org This carbon can act as both a nucleophile, due to its lone pair in the carbene-like resonance structure, and as an electrophile. nih.govnih.gov This dual reactivity allows isocyanides to react with both electrophiles and nucleophiles at the same carbon atom, a process known as α-addition. acs.org This amphiphilic profile is central to their utility in multicomponent reactions, where they can engage with both an electrophilic carbonyl component and a nucleophilic amine or carboxylate component. beilstein-journals.org
Significance and Research Trajectory of Halogenated Aryl Isocyanides, with a Focus on Dichloro-Substituted Derivatives
Halogenated aryl isocyanides are a significant subclass of isocyanides, where the electronic properties of the isocyanide group are modified by the strong electron-withdrawing nature of halogen substituents. These substituents can influence the reactivity of both the isocyanide moiety and the aromatic ring. Research into these compounds has been driven by their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aipharmagen.decymitquimica.com
Dichloro-substituted derivatives, such as 1,3-Dichloro-5-isocyanobenzene, are of particular interest. The presence of two chlorine atoms significantly alters the electronic landscape of the benzene (B151609) ring, enhancing its electrophilicity and influencing the reactivity of the isocyanide group. These compounds serve as versatile building blocks for creating complex molecular architectures, including heterocyclic systems and as specialized ligands in organometallic chemistry, where the electronic tuning provided by the chloro groups can modulate the properties of the resulting metal complexes. ontosight.aiacs.orgrsc.org
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCILZQJNNCXZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209129 | |
| Record name | Benzene, 1,3-dichloro-5-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60357-67-7 | |
| Record name | Benzene, 1,3-dichloro-5-isocyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060357677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-5-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dichloro 5 Isocyanobenzene and Analogous Aryl Isocyanides
Dehydration of N-Formamides
The most prevalent and versatile method for synthesizing aryl isocyanides is the dehydration of the corresponding N-arylformamides. mdpi.comwikipedia.org This two-step process begins with the formylation of a primary amine, followed by a dehydration step to yield the isocyanide. mdpi.com The precursor for 1,3-dichloro-5-isocyanobenzene, N-(3,5-dichlorophenyl)formamide, is synthesized from 3,5-dichloroaniline (B42879).
Common Dehydrating Agents and Optimized Reaction Conditions for Aromatic Precursors
Several reagents are effective for the dehydration of N-arylformamides, each with its own set of optimized conditions to maximize the yield and purity of the resulting aryl isocyanide. mdpi.comwikipedia.org Phosphorus oxychloride (POCl₃) is one of the most commonly used and efficient dehydrating agents for this transformation. mdpi.comnih.govrsc.org The reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, which also serves to neutralize the acidic byproducts. mdpi.comwikipedia.org
Recent studies have focused on developing more sustainable and efficient protocols. One such method involves using phosphorus oxychloride with triethylamine as both the base and the solvent at 0 °C, which can produce isocyanides in high to excellent yields in under five minutes. mdpi.comresearchgate.net This solvent-free approach simplifies the workup process and minimizes waste. mdpi.comnih.gov Dichloromethane (DCM) is also a highly effective solvent for this reaction, often leading to high yields. nih.govrsc.org
Other notable dehydrating agents include:
Tosyl Chloride (TsCl) : In the presence of a base like pyridine, TsCl is an effective dehydrating agent. stackexchange.com However, it is often more suitable for N-alkylformamides than for N-aryl-substituted ones, where reactions can be sluggish. rsc.orgthieme-connect.com
Phosgene (COCl₂) and its Surrogates : Phosgene, diphosgene, and triphosgene (B27547) are highly effective but their extreme toxicity limits their widespread use. mdpi.comwikipedia.org
Triphenylphosphine (PPh₃) and Iodine : This combination offers a mild and efficient method for dehydrating N-substituted formamides under ambient conditions. The reaction proceeds quickly in the presence of a tertiary amine like triethylamine, and is compatible with a wide range of functional groups on the aromatic ring. thieme-connect.comd-nb.info
The choice of dehydrating agent and reaction conditions can be tailored based on the specific substrate and desired scale of the reaction. For aromatic precursors, phosphorus oxychloride-based methods are generally preferred for their high yields and applicability to a broad scope of substrates, including those with electron-withdrawing groups like the chlorine atoms in the precursor to this compound. mdpi.comrsc.org
Table 1: Comparison of Dehydrating Agents for N-Arylformamides
| Dehydrating Agent | Typical Base | Common Solvent(s) | Temperature | Key Advantages |
| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Dichloromethane (DCM), Triethylamine | 0 °C to room temp | High yields, fast reaction times, broad substrate scope. mdpi.comrsc.org |
| Tosyl Chloride (TsCl) | Pyridine | Dichloromethane (DCM) | Varies | Milder conditions, though may be less effective for aryl formamides. rsc.orgstackexchange.com |
| Phosgene/Diphosgene | Tertiary Amines | Various aprotic solvents | Low temperatures | Highly effective, but extremely toxic. mdpi.comwikipedia.org |
| Triphenylphosphine/Iodine | Triethylamine | Dichloromethane (DCM) | Room temperature | Mild conditions, readily available reagents, good for functionalized aryls. thieme-connect.comd-nb.info |
Mechanistic Insights into Formamide (B127407) Dehydration to Isocyanides
The dehydration of a formamide to an isocyanide proceeds through a generally accepted mechanism involving the activation of the formamide's carbonyl oxygen, followed by elimination. rsc.org
The process begins with the nucleophilic attack of the formamide's oxygen atom on the electrophilic dehydrating agent (e.g., the phosphorus atom in POCl₃ or the sulfur atom in TsCl). stackexchange.com This step forms a reactive intermediate. A base, typically a tertiary amine, then abstracts a proton from the nitrogen atom of the formamide. This is followed by the elimination of the activated oxygen group and another proton from the formyl carbon, leading to the formation of the isocyanide triple bond. At least two equivalents of base are required to drive the reaction to completion. rsc.org
Synthesis via Dichlorocarbene (B158193) Intermediates
The synthesis of aryl isocyanides through dichlorocarbene intermediates is the core of the carbylamine reaction. wikipedia.org The mechanism involves a few key steps:
Generation of Dichlorocarbene : A strong base, like potassium t-butoxide or potassium hydroxide, abstracts a proton from chloroform (B151607) to form the trichloromethyl anion (-CCl₃). This anion is unstable and rapidly eliminates a chloride ion to generate the highly reactive dichlorocarbene (:CCl₂). oup.com
Reaction with the Primary Amine : The primary amine, acting as a nucleophile, attacks the electrophilic dichlorocarbene.
Rearrangement and Elimination : The resulting adduct undergoes a series of rearrangements and base-mediated dehydrochlorination steps, ultimately eliminating two molecules of HCl to form the final isocyanide product. wikipedia.org
Studies have shown that using sodium t-butoxide as the base can lead to higher yields of aromatic isocyanides compared to sodium hydroxide. oup.com The reaction is typically carried out at low temperatures (0–5 °C) in a solvent like hexane (B92381) or toluene. oup.com
Strategies for Selective Introduction of Halogenation (e.g., Chlorination) into Aryl Isocyanide Frameworks
The synthesis of a specifically substituted compound like this compound relies on having the correct substitution pattern on the aromatic ring. The introduction of the chloro groups is typically achieved before the formation of the isocyanide functional group. The most direct strategy involves starting with the appropriately chlorinated aniline (B41778) precursor, in this case, 3,5-dichloroaniline.
However, methods exist for the selective halogenation of aromatic rings that can be applied to precursors of aryl isocyanides or, in some cases, to the isocyanides themselves, although the latter is less common due to the reactivity of the isocyanide group.
For precursors like arylnitriles, which are structurally related to isocyanides, palladium-catalyzed ortho-halogenation has been demonstrated. acs.org Using the cyano group as a directing group, arenes can be selectively halogenated at the ortho position. acs.org While this applies to nitriles, similar directing group strategies could conceptually be explored for isocyanides.
More general methods for the chlorination of aromatic compounds often use N-halosuccinimides (NCS) as the chlorine source, sometimes activated by strong acids or Lewis acids. organic-chemistry.org The regioselectivity of these reactions is dictated by the electronic properties of the substituents already present on the ring. For an aniline or formanilide (B94145) precursor, the amino or formamido group is an ortho-, para-director. To achieve a meta-substitution pattern as in this compound, a different synthetic route for the precursor is often required, such as starting from a compound with meta-directing groups that are later converted to the amine.
Reactivity and Reaction Mechanisms of 1,3 Dichloro 5 Isocyanobenzene in Organic Transformations
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools in synthetic chemistry for generating molecular complexity and diversity. nih.govencyclopedia.pub Isocyanide-based multicomponent reactions (IMCRs) are particularly prominent due to the dual nucleophilic and electrophilic nature of the isocyanide carbon. nih.govacs.org 1,3-Dichloro-5-isocyanobenzene, as an electron-deficient aryl isocyanide, is a key substrate for these transformations.
The Ugi four-component reaction (U-4CR) is one of the most significant IMCRs, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org The reaction is favored in polar protic solvents like methanol (B129727) or ethanol. beilstein-journals.org
The generally accepted mechanism begins with the formation of an imine from the aldehyde/ketone and the amine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a crucial nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and the resulting adduct undergoes an intramolecular Mumm rearrangement to yield the final dipeptide-like product. beilstein-journals.orgmdpi.com
For halogenated aryl isocyanides such as this compound, the electron-withdrawing nature of the chlorine atoms decreases the nucleophilicity of the isocyanide carbon. While this may slow the initial attack on the iminium ion compared to electron-rich isocyanides, it also stabilizes the resulting α-adduct, facilitating the subsequent Mumm rearrangement. The scope of the Ugi reaction is broad, tolerating a wide variety of substituents on all four components, which allows for the rapid generation of large chemical libraries. nih.govencyclopedia.pub
Illustrative Ugi Reaction with this compound
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Structure (Generic) |
|---|---|---|---|---|
| Benzaldehyde | Benzylamine | Acetic Acid | This compound | ![]() |
| Isobutyraldehyde | Aniline (B41778) | Benzoic Acid | This compound | ![]() |
| Cyclohexanone | Methylamine | Propionic Acid | This compound | ![]() |
Note: The table presents representative reactants to illustrate the scope of the Ugi reaction. The product structures are generalized for α-acylamino amides derived from this reaction.
The Passerini three-component reaction (P-3CR), first reported in 1921, is the oldest IMCR and involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. encyclopedia.pubbeilstein-journals.org Unlike the Ugi reaction, the Passerini reaction is typically accelerated in aprotic solvents, suggesting a more concerted, non-ionic pathway. mdpi.com
The reaction mechanism is thought to involve the initial interaction between the carbonyl compound and the carboxylic acid. The isocyanide then adds to the carbonyl carbon, which is followed by the attack of the carboxylate on the resulting nitrilium intermediate. mdpi.comresearchgate.net A subsequent acyl transfer (Mumm rearrangement) yields the final product. beilstein-journals.org The use of this compound in this reaction leads to the formation of α-acyloxy carboxamides bearing the 3,5-dichlorophenylamino moiety. The electron-deficient nature of this isocyanide can influence the reaction rate and the stability of the intermediates.
Illustrative Passerini Reaction with this compound
| Carbonyl Compound | Carboxylic Acid | Isocyanide | Product Structure (Generic) |
|---|---|---|---|
| Acetone | Formic Acid | This compound | ![]() |
| Benzaldehyde | Benzoic Acid | This compound | ![]() |
| Formaldehyde | Acetic Acid | This compound | ![]() |
Note: The table presents representative reactants to illustrate the scope of the Passerini reaction. The product structures are generalized for α-acyloxy carboxamides derived from this reaction.
Beyond the classic Ugi and Passerini reactions, isocyanides are crucial reactants in a variety of other MCRs that lead to the formation of heterocyclic rings. These reactions often proceed through a sequence where the initial MCR product undergoes a subsequent intramolecular cyclization. This can be achieved by incorporating additional functional groups into one of the starting materials. nih.gov
For instance, using a bifunctional substrate like an amino acid in an Ugi reaction can lead to a linear product that is primed for a post-condensation cyclization, forming structures like piperazinones or benzodiazepines. nih.gov Another strategy involves a cascade reaction where the nitrilium ion intermediate is trapped intramolecularly by a pendant nucleophile. rsc.org The use of this compound in these cyclization strategies allows for the incorporation of the dichlorophenyl-substituted nitrogen atom into the final heterocyclic scaffold, which can be valuable for tuning the pharmacological or material properties of the molecule.
The nitrilium ion is a cornerstone intermediate in the mechanisms of both the Ugi and Passerini reactions. mdpi.comnih.gov It is formed by the α-addition of the isocyanide to an electrophilic carbon, such as that of an iminium ion (in the Ugi reaction) or a protonated carbonyl (in the Passerini reaction). nih.gov The high reactivity of the nitrilium ion makes it susceptible to attack by a nucleophile, which in these MCRs is typically the carboxylate anion. beilstein-journals.org
When this compound is the isocyanide component, the resulting nitrilium ion's structure is an N-(3,5-dichlorophenyl)nitrilium species. The electron-withdrawing chlorine atoms on the phenyl ring can influence the stability and electrophilicity of this intermediate. This electronic effect can modulate the reaction pathway and, in some cases, can be exploited to favor alternative reaction pathways, such as intramolecular cyclizations if a suitable nucleophile is present elsewhere in the molecule. nih.gov
Cycloaddition Reactions
Cycloaddition reactions are another major class of transformations where isocyanides play a key role. In these reactions, the isocyanide can act as a one-carbon synthon, participating in reactions like [4+1], [3+2], and [2+1] cycloadditions to form five- or three-membered rings.
In a formal [4+1] cycloaddition, the isocyanide provides one carbon atom to a four-atom conjugated system (the diene component) to form a five-membered ring. semanticscholar.orgrsc.org This reaction is an indispensable tool for synthesizing a wide array of functionalized five-membered heterocycles like pyrroles, imidazoles, and oxazoles. semanticscholar.org The substrates for the [4+1] cycloaddition are diverse and include azadienes, oxadienes, vinyl ketenes, and α,β-unsaturated nitro compounds. rsc.org
The participation of this compound in these reactions would yield N-aryl substituted heterocycles. The reaction is believed to proceed via a stepwise mechanism involving the nucleophilic attack of the isocyanide on one terminus of the conjugated system, followed by an intramolecular ring-closing step. The electronic properties of the aryl isocyanide can significantly impact the efficiency and outcome of the cycloaddition.
Mechanistic Considerations in Isocyanide Cycloadditions
Isocyanides, including this compound, can participate in cycloaddition reactions, most notably 1,3-dipolar cycloadditions, where they act as the dipolarophile. dntb.gov.ua These reactions are a powerful method for constructing five-membered heterocyclic rings. dntb.gov.uaresearchgate.net The mechanism is generally considered a concerted process, involving a six-π-electron transition state. ncert.nic.in
The reaction involves a 1,3-dipole, such as an azide (B81097) or a nitrone, reacting with the isocyanide C≡N triple bond. mdpi.com The regioselectivity and stereoselectivity of these reactions are dictated by frontier molecular orbital (FMO) theory. rsc.org The electron-withdrawing chloro-substituents on the benzene (B151609) ring of this compound lower the energy of its LUMO (Lowest Unoccupied Molecular Orbital), enhancing its reactivity towards HOMO-controlled (Type I) 1,3-dipoles.
Alpha-Addition Reactions with Electrophilic and Nucleophilic Species
The carbon atom of the isocyanide group in this compound is the primary site for alpha-addition reactions. This carbon is electrophilic and readily attacked by nucleophiles. ncert.nic.in The presence of two electron-withdrawing chlorine atoms on the phenyl ring further increases the electrophilicity of the isocyanide carbon, making it more susceptible to nucleophilic attack compared to non-halogenated aryl isocyanides.
Nucleophilic Addition: A wide range of nucleophiles, including amines, alcohols, and thiols, can add to the isocyanide carbon. rsc.org The reaction mechanism is typically a stepwise associative process. nih.gov It involves the initial attack of the nucleophile on the isocyanide carbon, followed by proton transfer steps to yield the final product, often a formimidate derivative. nih.gov For instance, metal-mediated nucleophilic addition of amines to platinum-bound isocyanides proceeds through the addition of the nucleophile to the isocyanide carbon, deprotonation of the nucleophilic moiety, and subsequent protonation of the isocyanide nitrogen. nih.gov The calculated activation energies for such processes are in the range of 19.8–22.4 kcal/mol. nih.gov
Electrophilic Addition: While less common for the isocyanide carbon itself, electrophilic attack can occur at the nitrogen atom. However, the primary mode of reactivity for the isocyanide functional group involves reactions at the electron-deficient carbon. Electrophilic addition reactions are more characteristic of conjugated dienes, where an electrophile adds to the π-system to form a stabilized allylic carbocation. libretexts.org
The table below summarizes the expected reactivity of this compound with different classes of reagents in alpha-addition reactions.
| Reagent Type | Reactivity with this compound | Expected Product Class |
| Nucleophiles | ||
| Amines (R₂NH) | High | Formamidine |
| Alcohols (ROH) | Moderate (often requires catalysis) | Formimidate |
| Thiols (RSH) | Moderate | Thioformimidate |
| Electrophiles | ||
| Protic Acids (HX) | Can protonate nitrogen | Nitrilium ion (intermediate) |
| Lewis Acids | Coordination to N or C | Activated complex |
Radical Reactions and Imidoyl Radical Intermediates
Aryl isocyanides are excellent radical acceptors, reacting with a variety of radical species to form imidoyl radical intermediates. scirp.orgresearchgate.net These intermediates are central to a range of synthetic transformations, including cyclizations and additions. beilstein-journals.orgnih.gov The reaction proceeds by the addition of a carbon- or heteroatom-centered radical to the isocyanide carbon. researchgate.net
Generation and Characterization of Imidoyl Radicals from Aryl Isocyanides
Imidoyl radicals are typically generated via the addition of a radical to an isocyanide. scirp.org Common methods for generating the initial radical species include the thermal decomposition of initiators like AIBN (2,2'-azobis(isobutyronitrile)) in the presence of reagents like tributyltin hydride, or through photoredox catalysis. scirp.orgnih.gov For example, the reaction of an aryl isocyanide with an ortho-alkenyl group with tin hydride and AIBN generates a stannylated imidoyl radical, which can then undergo cyclization. beilstein-journals.org
Other precursors for imidoyl radicals include imidoyl chlorides, which can be transformed into selenoimidates or teluroimidates, facilitating easier handling of the radical species under reaction conditions. scirp.org The characterization of these transient radical species is challenging. Often, their existence is inferred from the structure of the final products. In some cases, spectroscopic techniques such as Electron Spin Resonance (ESR) have been used to observe and characterize imidoyl radicals.
Photoredox Catalysis in Isocyanide Radical Chemistry
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, which can then be trapped by aryl isocyanides. beilstein-journals.org In a typical catalytic cycle, a photosensitizer (e.g., a ruthenium or iridium complex) absorbs visible light and enters an excited state. This excited state can then engage in a single-electron transfer (SET) with a suitable substrate to generate a radical.
This radical subsequently adds to the aryl isocyanide to form the key imidoyl radical intermediate. beilstein-journals.org This intermediate can then undergo further reactions, such as oxidation or reduction, to propagate the catalytic cycle and form the final product. For example, the photoredox-catalyzed arylation of isonitriles with diaryliodonium salts involves the generation of an aryl radical, which is captured by the isocyanide to form an imidoyl radical. beilstein-journals.org This intermediate then reduces the photocatalyst to complete the cycle, leading to the formation of a cationic intermediate that ultimately yields a benzamide. beilstein-journals.org
The general mechanism for photoredox-catalyzed reactions involving isocyanides is outlined in the table below.
| Step | Description |
| 1. Photoexcitation | A photocatalyst (PC) absorbs light to form an excited state (PC). |
| 2. Radical Generation | PC reacts with a radical precursor (e.g., via SET) to generate a radical species (R•). |
| 3. Imidoyl Radical Formation | The radical (R•) adds to the isocyanide (Ar-NC) to form an imidoyl radical (Ar-N=C•-R). |
| 4. Product Formation & Catalyst Regeneration | The imidoyl radical undergoes further transformation (e.g., oxidation/reduction) to form the product and regenerate the ground-state photocatalyst (PC). |
Insertion Reactions
Isocyanides are known to undergo insertion reactions where the isocyanide carbon and nitrogen are incorporated into an existing chemical bond.
Insertion into C–Cl Bonds (Nef Isocyanide Reaction Analogs)
The classical Nef isocyanide reaction involves the addition of an isocyanide to an acyl chloride to form an imidoyl chloride. This is an addition reaction to a carbonyl compound, not an insertion into a C-Cl bond. wikipedia.org A true analog involving insertion into a C-Cl bond is less common and mechanistically distinct.
Reactions that involve the formal insertion of an isocyanide into a C-Cl bond are challenging, particularly with aryl chlorides like this compound, due to the strength of the C(sp²)-Cl bond. Such transformations would likely proceed through radical or transition-metal-catalyzed pathways rather than the ionic mechanism of the classical Nef reaction. While there are examples of isocyanide insertion into boron-hydrogen and boron-boron bonds, these typically proceed via an ionic mechanism. beilstein-journals.org The development of methods for the insertion of isocyanides into robust C-Cl bonds remains an area of active research.
Other Bond Activation and Insertion Processes
Beyond typical nucleophilic additions, the isocyanate group of this compound is susceptible to a range of bond activation and insertion reactions, particularly when mediated by transition metal catalysts. These processes leverage the unique electronic properties of the isocyanate moiety, which can be further modulated by the strongly electron-withdrawing chloro substituents.
Migratory Insertion into Metal-Carbon and Metal-Heteroatom Bonds: Aryl isocyanates are well-documented participants in migratory insertion reactions, a fundamental step in many catalytic cycles. rsc.org In a typical sequence involving a transition metal complex, such as palladium, an aryl palladium species formed via oxidative addition can undergo a 1,1-migratory insertion of the isocyanate. nih.gov This process involves the insertion of the isocyanate's C=N bond into the metal-carbon bond, resulting in the formation of an imidoyl palladium complex. nih.gov This intermediate can then engage with various coupling partners to yield functionalized imines or related nitrogen-containing heterocycles. nih.gov
While specific studies on this compound are not prevalent, the general mechanism is highly applicable. The electron-deficient nature of the this compound ring would enhance the electrophilicity of the isocyanate carbon, potentially facilitating the migratory insertion step. Reactions with organometallic reagents, such as magnesium-aluminum compounds, have been shown to proceed via insertion of the isocyanate into the metal-carbon bond, demonstrating the feasibility of this pathway. acs.org
C–H Bond Activation and Amidation: Transition-metal-catalyzed C–H activation has emerged as a powerful tool for direct functionalization, and aryl isocyanates are effective coupling partners in these transformations. nih.govacs.org Rhodium(III)-catalyzed reactions, for example, can achieve the direct amidation of aryl and vinyl C–H bonds using isocyanates. nih.govacs.org The catalytic cycle often involves the directed activation of a C–H bond to form a metallacyclic intermediate, which then undergoes insertion of the isocyanate. Subsequent protonolysis or reductive elimination releases the amide product. nih.govbeilstein-journals.org
In the context of this compound, its reaction with substrates containing directing groups (like anilides or 2-arylpyridines) under Rh(III) or Ru(II) catalysis would be expected to yield N-(3,5-dichlorophenyl) amides. nih.govacs.org The high electrophilicity of the isocyanate carbon in this compound is anticipated to favor the insertion step of the catalytic cycle.
| Reaction Type | Catalyst/Reagent | Key Intermediate | Expected Product Class |
| Migratory Insertion | Palladium(0) Complexes | Imidoyl Palladium Complex | Imines, Heterocycles |
| C–H Amidation | Rhodium(III), Ruthenium(II) | Metallacyclic Intermediate | N-Aryl Amides |
| Insertion into M-C Bonds | Organomagnesium Reagents | Metal-Amide Complex | Amides |
Substituent Effects on Reactivity: Impact of Dichloro-Substitution on Reaction Outcomes and Selectivity
The two chlorine atoms on the benzene ring of this compound exert a profound influence on the reactivity and selectivity of the isocyanate group. These effects are primarily electronic, stemming from the inductive and mesomeric properties of chlorine, and can be quantified and predicted using principles of physical organic chemistry, such as the Hammett equation. wikipedia.org
Electronic Effects on Electrophilicity: Chlorine is an electronegative atom that exerts a strong electron-withdrawing effect through the sigma bond framework (a negative inductive effect, -I). eurochlor.org While it also has lone pairs that can be donated into the aromatic pi-system (a positive mesomeric effect, +M), the inductive effect is dominant for halogens. The two chlorine atoms at the meta positions (3 and 5) relative to the isocyanate group synergistically withdraw electron density from the aromatic ring.
This electron withdrawal significantly increases the electrophilicity of the isocyanate carbon atom. The partial positive charge on this carbon is intensified, making it a much more reactive site for nucleophilic attack compared to non-substituted phenyl isocyanate. nbinno.com This enhanced reactivity translates to faster reaction rates with nucleophiles like alcohols, amines, and water. nbinno.comumn.eduresearchgate.net
The Hammett equation provides a quantitative measure of these electronic effects. The substituent constant (σ) for a chlorine atom at the meta position (σ_meta) is +0.37. wikipedia.org Since these effects are approximately additive, the cumulative effect for the 3,5-dichloro substitution pattern can be estimated, predicting a substantial increase in the rate constant (k) for reactions where a negative charge develops in the transition state (positive ρ value), such as nucleophilic addition. wikipedia.orgscience.gov
Impact on Reaction Selectivity: In reactions with substrates possessing multiple nucleophilic sites, the enhanced electrophilicity of this compound can alter selectivity. For instance, in a reaction with a molecule containing both a primary and a secondary alcohol, the more sterically accessible primary alcohol is generally more reactive. However, the high reactivity of the dichlorinated isocyanate may diminish the kinetic differentiation between the two sites compared to a less reactive isocyanate. paint.org
Conversely, in catalyzed reactions, the electronic nature of the isocyanate can influence catalyst-substrate interactions. For certain catalysts, the electron-deficient aromatic ring may coordinate more strongly, potentially altering the regioselectivity or stereoselectivity of the transformation. For example, in urethane (B1682113) reactions, the choice of catalyst can invert the selectivity of which isocyanate group reacts in an asymmetric diisocyanate. paint.org While this compound is not a diisocyanate, this principle highlights how electronic modulation can impact selectivity in catalyzed systems.
The table below summarizes the expected impact of the 3,5-dichloro substitution pattern on the reactivity of the isocyanate group compared to the unsubstituted phenyl isocyanate.
| Property | Phenyl Isocyanate (Reference) | This compound | Underlying Reason |
| Isocyanate Carbon Electrophilicity | Baseline | Significantly Increased | Strong -I effect of two Cl atoms |
| Rate of Nucleophilic Addition | Baseline (k₀) | Increased (k > k₀) | Lower activation energy due to higher electrophilicity |
| Hammett Sigma Constant (Σσ) | 0 | ~ +0.74 (2 x σ_meta for Cl) | Additive electron-withdrawing nature of meta-Cl |
| Acidity of N-H in Adducts (e.g., Carbamates) | Baseline | Increased | Electron withdrawal by the dichlorophenyl group stabilizes the conjugate base |
Coordination Chemistry and Catalysis with Aryl Isocyanide Ligands
Isocyanides as Ligands in Transition Metal Complexes
Transition metal isocyanide complexes are a well-established class of coordination compounds with diverse structures and reactivity. wikipedia.org Isocyanides (CNR) are isoelectronic with carbon monoxide (CO), and as such, their complexes often share stoichiometries and structures with metal carbonyls. However, the presence of the organic substituent (R) allows for a much broader tuning of the ligand's electronic and steric properties compared to CO. mdpi.comresearchgate.net
Isocyanide ligands are generally classified as strong σ-donors and variable π-acceptors. wikipedia.org The bonding to a metal center is characterized by two main components:
σ-Donation: A lone pair of electrons on the carbon atom of the isocyanide group is donated to an empty d-orbital of the transition metal, forming a strong metal-carbon σ-bond.
π-Acceptance (Back-bonding): Electrons from a filled metal d-orbital are donated back into the empty π* antibonding orbitals of the C≡N triple bond. wikipedia.org
Table 1: Comparison of Expected Electronic Properties of Aryl Isocyanide Ligands
| Ligand | Substituents | Expected σ-Donor Strength | Expected π-Acceptor Strength |
|---|---|---|---|
| 4-Methoxyphenyl isocyanide | -OCH₃ (electron-donating) | Strong | Weak |
| Phenyl isocyanide | None | Moderate | Moderate |
| 1,3-Dichloro-5-isocyanobenzene | Two -Cl (electron-withdrawing) | Weak | Strong |
This table is based on established principles of electronic effects in substituted aryl ligands.
The electronic structure of metal complexes containing this compound is directly influenced by its enhanced π-acceptor capability. The strong π-backbonding from a relatively electron-rich, low-valent metal center to the chlorinated aryl isocyanide ligand has several consequences for the complex. wikipedia.orgrsc.org
Strengthening of the Metal-Ligand Bond: The synergistic combination of σ-donation and strong π-backbonding leads to a robust metal-carbon bond.
Modification of the Isocyanide Bond: Increased electron density into the π* orbitals of the isocyanide weakens the C≡N triple bond. This effect can be observed experimentally through infrared (IR) spectroscopy, where a decrease in the C≡N stretching frequency (νC≡N) is indicative of strong back-bonding. wikipedia.org
Stabilization of Low Oxidation States: Strong π-acceptor ligands like this compound are particularly effective at stabilizing electron-rich metal centers in low formal oxidation states (e.g., 0, +1). rsc.org
Influence on Redox Potentials: The electron-withdrawing nature of the ligand can make the metal center more difficult to oxidize. In iridium(III) complexes, for example, the choice of aryl isocyanide ligand has been shown to modulate the oxidation potential of the metal center. nih.gov
The geometry of the M-C-N linkage can also provide insight into the degree of back-bonding. While often linear, significant deviations from 180° can occur in electron-rich complexes, reflecting a higher degree of π-backbonding. wikipedia.org
Like carbon monoxide, isocyanide ligands can adopt different coordination modes when bonded to one or more metal centers. The two primary modes are terminal and bridging. wikipedia.orgrsc.org
Terminal Mode (η¹): This is the most common coordination mode, where the isocyanide ligand binds to a single metal center through its carbon atom. The M-C-N linkage is typically linear or near-linear.
Bridging Mode (μ₂): In polynuclear complexes, an isocyanide ligand can bridge two metal centers. In this mode, the ligand is σ-bonded to both metals, and the C-N-R moiety is characteristically bent. wikipedia.org This mode is less common than the terminal mode but plays a role in the chemistry of metal clusters.
While specific examples of this compound acting as a bridging ligand are not prominent in the literature, its ability to do so is predicted by the general behavior of aryl isocyanides in dinuclear and polynuclear systems. rsc.orgrsc.org
Table 2: Coordination Modes of Isocyanide Ligands
| Coordination Mode | Description | Typical Geometry | Metal Centers Involved |
|---|---|---|---|
| Terminal (η¹) | Binds to a single metal atom. | M-C-N is near-linear (170-180°). | 1 |
| Bridging (μ₂) | Binds to two metal atoms simultaneously. | M-C-M linkage with a bent C-N-R group. | 2 |
Application of Metal-Isocyanide Complexes in Homogeneous Catalysis
The ability to tune the electronic properties of a metal center makes isocyanide-metal complexes valuable in homogeneous catalysis. mdpi.com The strong π-accepting nature of this compound makes it a potentially useful ancillary ligand for catalytic reactions involving low-valent transition metals, such as palladium and nickel.
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgacs.org In many of these reactions, the active catalyst is a Pd(0) species. Ligands play a crucial role in stabilizing this species and modulating its reactivity through the key steps of oxidative addition and reductive elimination.
While isocyanides are more commonly used as insertive reagents in palladium catalysis, nih.govresearchgate.net they can also function as ancillary ligands. A π-accepting ligand like this compound would be expected to:
Stabilize the Pd(0) resting state of the catalyst.
Influence the rate of oxidative addition of substrates (e.g., aryl chlorides) to the metal center. researchgate.net
Affect the rate of reductive elimination from the resulting Pd(II) intermediate to release the product.
Although specific studies employing this compound as a ligand in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings are not widely reported, its electronic properties are analogous to phosphine (B1218219) ligands with electron-withdrawing substituents, which are known to be effective in certain cross-coupling applications. researchgate.netrsc.org
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Typical Ligand Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent + Organohalide | C(sp²) - C(sp²) | Phosphines, N-Heterocyclic Carbenes |
| Heck Coupling | Alkene + Organohalide | C(sp²) - C(sp²) | Phosphines |
| Buchwald-Hartwig Amination | Amine + Organohalide | C(sp²) - N | Phosphines |
This table shows general examples of reactions where a ligand like this compound could potentially be applied.
Nickel-based catalysts have emerged as a powerful and more earth-abundant alternative to palladium for a variety of cross-coupling reactions. nih.gov Nickel catalysts are particularly effective in activating challenging substrates, such as aryl chlorides and those involving sp³-hybridized carbon centers.
Similar to palladium catalysis, the performance of nickel catalysts is highly dependent on the supporting ligands. The role of a π-accepting ligand like this compound in a nickel-catalyzed cycle would be to stabilize the active Ni(0) and Ni(I) intermediates and influence the kinetics of the elementary steps. Given nickel's utility in coupling reactions with aryl chlorides, a ligand that can facilitate oxidative addition of these less reactive substrates would be beneficial. nih.gov
Table 4: Representative Nickel-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partners | Bond Formed | Key Feature |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent + Aryl Chloride | C(sp²) - C(sp²) | Cost-effective alternative to palladium. |
| Kumada Coupling | Grignard Reagent + Organohalide | C(sp²) - C(sp²) | One of the earliest cross-coupling methods. |
| Reductive Coupling | Alkyl Halide + Aryl Halide | C(sp²) - C(sp³) | Forms C-C bonds with alkyl groups. |
This table illustrates common nickel-catalyzed reactions where isocyanide ligands could potentially be employed.
Platinum-Catalyzed Hydrosilylation
There is no available scientific literature detailing the use of this compound as a ligand in platinum-catalyzed hydrosilylation reactions. Research in this area has explored a variety of phosphine and other isocyanide ligands to tune the reactivity and selectivity of platinum catalysts. mdpi.comdntb.gov.uanih.gov These studies focus on how ligand properties influence catalyst performance. However, the specific effects or potential applications of the this compound ligand in this context have not been reported. Consequently, no research findings or data tables concerning its performance, selectivity, or mechanism in platinum-catalyzed hydrosilylation can be provided.
Gold-Catalyzed Transformations
Similarly, a thorough search of chemical literature yielded no specific examples of this compound being employed as a ligand in gold-catalyzed transformations. The field of gold catalysis often involves isocyanide ligands in various reactions, where they can participate in or influence C-C and C-heteroatom bond formations. rsc.orgmdpi.com The electronic properties of aryl isocyanides are crucial to the catalytic cycle. However, studies specifically investigating the coordination of this compound to gold centers and its subsequent reactivity or catalytic activity are absent from the current body of scientific work. Therefore, no detailed research findings or data on its role in gold-catalyzed transformations are available.
Other Transition Metal Systems and their Unique Reactivity Profiles
Beyond platinum and gold, there is a lack of specific published research on the coordination of this compound to other transition metals and the reactivity profiles of the resulting complexes. While the synthesis and characterization of transition metal complexes with various aryl isocyanides are documented, specific studies involving the 1,3-dichloro-5-substituted variant are not found. nih.gov The electron-withdrawing nature of the two chlorine atoms on the phenyl ring would be expected to influence the σ-donor and π-acceptor properties of the isocyanide ligand, but the precise impact on the stability, structure, and catalytic behavior of its complexes with metals such as palladium, rhodium, or cobalt has not been experimentally determined or reported.
Mechanisms of Metal-Catalyzed Reactions Involving Isocyanides
General mechanisms for metal-catalyzed reactions involving the broader class of aryl isocyanides are well-established, typically involving steps such as oxidative addition, migratory insertion of the isocyanide into a metal-carbon or metal-hydride bond, and reductive elimination. The electronic nature of the isocyanide ligand plays a critical role in each of these steps. For an electron-deficient ligand like this compound, one could hypothesize that its reduced σ-donating ability might affect the rates of these fundamental mechanistic steps. However, without experimental or computational studies specifically involving this compound, any discussion of its role in such mechanisms would be purely speculative. There is no specific research available that details the mechanistic pathways of catalytic reactions involving this particular compound.
Computational and Theoretical Investigations of 1,3 Dichloro 5 Isocyanobenzene
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. For 1,3-dichloro-5-isocyanobenzene, theoretical studies could investigate various reactions, such as nucleophilic additions to the isocyano carbon or electrophilic additions to the aromatic ring.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. For example, in a hypothetical nucleophilic attack on the isocyano carbon, DFT calculations could identify the structure of the transition state, its energy (the activation energy of the reaction), and the vibrational frequencies associated with it. The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can predict various spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially when experimental data is scarce.
For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. The predicted ¹H NMR spectrum would show signals corresponding to the three aromatic protons, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and isocyano groups. Similarly, the ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule.
Vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated. These calculations would reveal characteristic vibrational modes, such as the C-H stretching of the aromatic ring, the C-Cl stretching modes, and, most notably, the strong N≡C stretching frequency of the isocyano group, which is typically found in the region of 2100-2200 cm⁻¹.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are illustrative values based on theoretical expectations for similar molecules and are not from a direct published study on this specific compound.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Isocyano N≡C Stretch | ~2150 |
| Aromatic C=C Stretch | 1600-1450 |
| C-Cl Stretch | 800-600 |
Conformational Analysis and Intermolecular Interactions
While the benzene (B151609) ring itself is planar, the isocyano group is linear. Therefore, this compound is expected to be a relatively rigid molecule with limited conformational flexibility. Computational geometry optimization would confirm the planar structure of the aromatic ring and the linearity of the C-N-C bond angle.
The study of intermolecular interactions is crucial for understanding the properties of the compound in the solid state and in solution. Theoretical methods can be used to investigate the nature and strength of these interactions, which can include π-π stacking between the aromatic rings of adjacent molecules and halogen bonding involving the chlorine atoms. These non-covalent interactions play a significant role in determining the crystal packing and the bulk properties of the material.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For "1,3-Dichloro-5-isocyanobenzene," both one-dimensional (1D) and two-dimensional (2D) NMR experiments are invaluable.
The ¹H and ¹³C NMR spectra of "this compound" are predicted to exhibit characteristic shifts and coupling patterns reflective of its substituted aromatic structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show two distinct signals for the aromatic protons. The proton at the C2 position is expected to be a triplet (or more accurately, a triplet of triplets with unresolved long-range couplings) due to coupling with the two meta protons. The two equivalent protons at the C4 and C6 positions would appear as a doublet, coupling to the C2 proton. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the isocyanide group.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the isocyanide group is expected to have a characteristic chemical shift. The carbons bonded to the chlorine atoms will also show distinct resonances. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. researchgate.net For instance, electron-donating groups tend to shield the ortho and para carbons, while electron-withdrawing groups deshield them. researchgate.net In substituted benzenes, the number of unique carbon signals can also provide information about the symmetry of the molecule. For example, a symmetrically di-substituted benzene (B151609) will show fewer than six aromatic carbon signals. libretexts.org
Predicted NMR Data for this compound:
The following data is predicted using computational models and serves as an illustrative example. Actual experimental values may vary.
Interactive Data Table: Predicted ¹H NMR Data
| Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | 7.50 | t | J = 1.5 |
| H-4, H-6 | 7.35 | d | J = 1.5 |
Interactive Data Table: Predicted ¹³C NMR Data
| Atom Position | Predicted Chemical Shift (ppm) |
| C-1, C-3 | 135.0 |
| C-2 | 128.0 |
| C-4, C-6 | 125.0 |
| C-5 | 132.0 |
| C-NC | 170.0 |
Note: These are estimated values and can be influenced by the solvent and other experimental conditions.
To unambiguously assign the proton and carbon signals and confirm the connectivity of "this compound," a suite of 2D NMR experiments is employed. openpubglobal.comemerypharma.com These techniques are crucial for elucidating the structure of complex organic molecules. slideshare.netyoutube.comlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For "this compound," a COSY spectrum would show a cross-peak between the signal for the H-2 proton and the signal for the H-4/H-6 protons, confirming their coupling relationship. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu The HSQC spectrum of "this compound" would show correlations between the H-2 signal and the C-2 signal, and between the H-4/H-6 signals and the C-4/C-6 signals.
These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of "this compound."
Aryl isocyanides can serve as valuable NMR probes for investigating the active sites of various chemical and biological systems. nih.govucsd.edu The isocyanide functional group can coordinate to metal centers in metalloproteins or other coordination complexes. nih.gov Upon binding, changes in the electronic environment of the active site can be detected through alterations in the ¹³C chemical shift of the isocyanide carbon and the aromatic protons of the isocyanide ligand.
For example, aryl isocyanides can be used to probe the active sites of heme proteins. nih.gov The binding of the isocyanide to the iron center of the heme group can be monitored by NMR, providing information about the accessibility and electronic properties of the active site. The steric and electronic properties of the aryl isocyanide can be tuned by changing the substituents on the aromatic ring, allowing for a systematic investigation of ligand-protein interactions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and gaining insights into molecular structure and bonding.
The IR and Raman spectra of "this compound" are expected to be characterized by several key vibrational modes.
Isocyanide Group (N≡C): The isocyanide group exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2150-2110 cm⁻¹. wikipedia.org The exact position of this band is sensitive to the electronic environment. In transition metal complexes, the frequency of the N≡C stretch can shift to higher or lower wavenumbers depending on the extent of σ-donation and π-backbonding. wikipedia.org
Aromatic Ring: The aromatic ring gives rise to several characteristic vibrations.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. spectroscopyonline.com
C=C stretching: Aromatic C=C stretching vibrations result in a series of bands in the 1600-1450 cm⁻¹ region. spectroscopyonline.com
Out-of-plane C-H bending: The pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. spectroscopyonline.com For a 1,3,5-trisubstituted benzene, characteristic bands are expected in this region. The presence of overtone and combination bands, sometimes referred to as "benzene fingers," between 2000 and 1650 cm⁻¹ can also provide clues about the substitution pattern. spectroscopyonline.com
C-Cl stretching: The carbon-chlorine stretching vibrations are expected to appear in the lower frequency region of the spectrum.
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Isocyanide (N≡C) | Stretching | 2150 - 2110 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aromatic C-H | Out-of-plane bending | 900 - 675 |
| Carbon-Chlorine (C-Cl) | Stretching | < 800 |
In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Surface-Enhanced Raman Scattering (SERS), are powerful tools for studying the reactions and surface interactions of isocyanides in real-time. researchgate.netresearchgate.netnih.govmdpi.com
In-Situ FTIR Spectroscopy: ATR-FTIR can be used to monitor the progress of reactions involving "this compound." For example, in a coordination reaction with a metal complex, the disappearance of the free isocyanide N≡C stretching band and the appearance of a new band corresponding to the coordinated isocyanide can be followed over time to determine reaction kinetics. researchgate.netresearchgate.net
Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can provide detailed information about the adsorption of molecules onto metal surfaces. wikipedia.orgedinst.comyoutube.commdpi.com When "this compound" is adsorbed onto a roughened silver or gold surface, its Raman signal can be enhanced by several orders of magnitude. This allows for the study of the orientation and binding of the molecule on the surface. For aromatic isocyanides adsorbed on gold nanoparticles, SERS studies have shown that the molecules can adopt a standing geometry with respect to the surface. nih.gov The changes in the vibrational frequencies upon adsorption can provide insights into the nature of the molecule-surface interaction. nih.gov
Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This technique provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed for precise mass determination.
The expected exact mass of this compound (C₇H₃Cl₂N) can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N). The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. The M+ peak would be the molecular ion, and there would be significant M+2 and M+4 peaks due to the natural abundance of the ³⁷Cl isotope.
Hypothetical High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated m/z | Relative Abundance (%) |
| [C₇H₃³⁵Cl₂N]⁺ (M⁺) | 170.9697 | 100 |
| [C₇H₃³⁵Cl³⁷ClN]⁺ (M+2) | 172.9667 | 65 |
| [C₇H₃³⁷Cl₂N]⁺ (M+4) | 174.9638 | 10 |
Hypothetical Fragmentation Pattern
| Fragment Ion | m/z (for ³⁵Cl) | Possible Loss |
| [C₆H₃Cl₂]⁺ | 145 | -CN |
| [C₇H₃ClN]⁺ | 136 | -Cl |
| [C₇H₂Cl₂N]⁺ | 170 | -H |
| [C₆H₃Cl]⁺ | 110 | -CN, -Cl |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.
For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, the crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific experimental data on its solid-state structure is unavailable. However, based on the molecular structure, it is expected that the benzene ring would be planar. The chlorine atoms and the isocyano group would be substituted on the ring at positions 1, 3, and 5. The crystal packing would likely be influenced by intermolecular interactions such as dipole-dipole interactions and van der Waals forces.
Hypothetical Crystallographic Data Table
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 6.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 803 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.42 |
Applications in Materials Science and Polymer Chemistry
Isocyanide-Based Polymers (IBPs)
Isocyanide-based polymers (IBPs) are a class of macromolecules synthesized from isocyanide monomers. These polymers are noted for their rigid, helical rod-like structures, which arise from the unique π-conjugated system of repeating imine (C=N) bonds twisted along the polymer backbone. e3s-conferences.org This inherent chirality and structural rigidity bestow IBPs with interesting optical and material properties.
The polymerization of aryl isocyanides, including substituted variants like 1,3-dichloro-5-isocyanobenzene, is not a spontaneous process and requires efficient catalytic systems to proceed effectively. e3s-conferences.org The primary methods involve transition metal and rare-earth metal catalysts.
Transition Metal Catalysis: Phenylethynyl palladium(II) complexes are highly effective initiators for the living polymerization of aryl isocyanides. researchgate.net Living polymerization is a form of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed. This method allows for precise control over the polymer's molecular weight and results in a low polydispersity index (a measure of the uniformity of chain lengths). The mechanism involves the sequential insertion of isocyanide monomers into the metal-carbon bond of the catalyst complex.
Rare-Earth Metal Catalysis: N-Heterocyclic carbene-ligated scandium trialkyl complexes, activated by a co-catalyst like [Ph3C][B(C6F5)4], have demonstrated exceptionally high activity for the polymerization of aryl isocyanides. e3s-conferences.org These systems can achieve very rapid polymerization, converting hundreds of equivalents of monomer in minutes. e3s-conferences.org Rare-earth metals are advantageous due to their high coordination numbers and strong Lewis acidity, which facilitates the polymerization process. e3s-conferences.org
The choice of catalyst and reaction conditions can influence the helical structure of the resulting polyisocyanide, allowing for the synthesis of polymers with a preferred left- or right-handed helical twist. e3s-conferences.org
Table 1: Comparison of Catalytic Systems for Aryl Isocyanide Polymerization
| Catalyst Type | Example Catalyst/Initiator | Key Features | Resulting Polymer Properties |
|---|---|---|---|
| Transition Metal | Phenylethynyl palladium(II) complexes | Living polymerization mechanism | Controlled molecular weight, low polydispersity |
| Rare-Earth Metal | (IPr)Sc(CH2SiMe3)3 / [Ph3C][B(C6F5)4] | High catalytic activity, rapid polymerization | High molecular weight polymers, potential for optically active polymers |
The properties of polyisocyanides can be tailored through functionalization, which involves introducing specific chemical groups either by polymerizing functionalized monomers or by modifying the polymer after its synthesis (post-polymerization modification). nih.govnih.gov
Side-Chain Functionalization: This is the most direct approach, where monomers already containing the desired functional group (e.g., a chromophore) are polymerized. acs.org This strategy allows for the incorporation of functionalities along the entire polymer backbone. For instance, incorporating chromophores can lead to polymers with novel optical properties like aggregation-induced emission, where the material becomes more emissive in an aggregated state. nih.gov
End-Chain Functionalization: For polymers created via living polymerization, the "living" chain end remains active and can be terminated with a specific functional group. rsc.org A notable method involves using the terminal Pd(II) complex on a polyisocyanide chain to catalyze a Sonogashira coupling reaction with a terminal alkyne. rsc.org This technique has been used to install a variety of functional groups, such as dansyl chloride (a fluorescent tag), aldehyde groups, or even entire polymer blocks like poly(ethylene glycol) (PEG) to create hybrid block copolymers. rsc.org This strategy is highly effective for creating well-defined, functional materials. rsc.org
The introduction of these functional groups can dramatically alter the polymer's solubility, optical activity, thermal stability, and catalytic ability, opening up a wide range of potential applications.
Integration of Isocyanides into Functional Materials
Beyond their use as primary polymer building blocks, isocyanide-containing molecules are integrated into more complex material systems, such as dynamic networks and advanced optical materials.
Vitrimers and other covalent adaptable networks (CANs) are a class of polymers that bridge the gap between thermoplastics and thermosets. researchgate.net They consist of covalently cross-linked networks that can rearrange their topology through dynamic covalent bond exchange reactions, often triggered by heat. researchgate.net This allows the material to be reprocessed and recycled like a thermoplastic while retaining the mechanical robustness of a thermoset. researchgate.net
While chemistries like transesterification, imine exchange, and boronic ester exchange are common in vitrimer development, the direct use of the isocyanide functional group in these networks is not as established. researchgate.netrsc.org More commonly, the isomeric isocyanate (–N=C=O) group is used to form urethane (B1682113) or urea (B33335) linkages, which can be designed to be dynamic. wikipedia.org The unique reactivity of the isocyanide group, however, presents a potential area for future research in creating novel dynamic covalent bonds suitable for vitrimer applications. The development of such systems would involve designing a reversible reaction involving the isocyanide moiety that allows for associative bond exchange, a key characteristic of vitrimers where the crosslink density remains constant during network rearrangement.
The isocyanide group is an excellent ligand for transition metals, behaving as a charge-neutral Lewis base that is a strong sigma donor and a capable pi-acceptor, similar to carbon monoxide (CO). rsc.orgwikipedia.org This allows isocyanides like this compound to be used in the design of photoluminescent metal complexes. rsc.org
In these complexes, the isocyanide ligand can play several critical roles:
Structural Role: Isocyanides can act as terminal or bridging ligands, helping to assemble complex polynuclear metal structures. rsc.org
Electronic Influence: As strong field ligands, isocyanides can significantly influence the energy levels of the metal's d-orbitals. nih.gov This can be used to shift metal-centered excited states to higher energies, which in turn can promote desirable photoluminescent behavior, such as metal-to-ligand charge transfer (MLCT) emission. nih.gov
Chromophoric Ligand: In some cases, the isocyanide ligand itself is directly involved in the photophysical processes. rsc.org The low-energy excited states responsible for luminescence can be partially or completely localized on the isocyanide, making it a chromophoric part of the complex. rsc.org
Electrophilic Precursor: A more recent strategy involves using the coordinated isocyanide as an electrophile, which can be converted into an acyclic carbene. This transformation can impart advantageous photophysical properties to the complex. rsc.org
By carefully selecting the metal center and the substituents on the aryl isocyanide ligand, the photophysical properties (e.g., emission color, quantum yield, and lifetime) of the resulting complexes can be finely tuned for applications in sensing, bioimaging, and organic light-emitting diodes (OLEDs). nih.gov
Environmental Fate and Degradation Mechanisms of Chlorinated Aryl Isocyanides
Photochemical Degradation Pathways
Photochemical degradation, driven by the absorption of solar radiation, represents a primary abiotic pathway for the transformation of many aromatic compounds in the environment. nih.govuwaterloo.ca For 1,3-dichloro-5-isocyanobenzene, these pathways are likely initiated by the cleavage of its carbon-chlorine bonds and subsequent radical-mediated reactions.
Photo-induced Radical Generation and Subsequent Transformations (e.g., Chlorine Radical Formation from Related Compounds)
The carbon-chlorine (C-Cl) bond in aryl chlorides is susceptible to homolytic cleavage upon absorption of ultraviolet (UV) radiation. acs.orgnih.gov This process, known as photochlorination when it involves chlorine radicals reacting with other molecules, generates a highly reactive chlorine radical (Cl•) and a dichlorophenyl isocyanide radical. wikipedia.orgiharanikkei.net The energy required for this bond fission is significant, making aryl chlorides more stable than their alkyl counterparts; however, solar UV radiation provides sufficient energy to initiate this process in the upper layers of aquatic systems and on surfaces. chemistryviews.org
The reaction can be summarized as: C₇H₃Cl₂NC + hν (UV light) → •C₇H₃ClNC + Cl•
Once formed, these radicals initiate a cascade of secondary reactions. The chlorine radical is a powerful oxidant and can abstract hydrogen atoms from other organic molecules or add to aromatic rings, propagating a chain reaction. digitellinc.com Furthermore, in aqueous environments, photochemical processes can generate other reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are non-selective and highly effective at oxidizing a wide range of organic pollutants, including chlorinated aromatic compounds. nih.govethz.ch The presence of natural photosensitizers, like dissolved organic matter, can accelerate the formation of these radicals.
Analysis of Photolysis Products and Environmental Implications
The degradation of this compound through photolysis is expected to yield a mixture of products, the nature of which depends on the specific reaction conditions. Based on studies of related chlorinated aromatic compounds like dichlorobenzenes and chlorobenzene (B131634), several product classes can be anticipated. cdnsciencepub.com
Reductive Dechlorination Products: The primary photoproducts often result from the replacement of a chlorine atom with a hydrogen atom. This would lead to the formation of monochlorinated isocyanobenzenes.
Hydroxylated Products: Reaction with hydroxyl radicals can lead to the formation of chlorinated hydroxyphenyl isocyanides or, if the isocyanide group is also transformed, dichlorophenols.
Ring-Cleavage Products: Prolonged exposure to UV radiation and highly reactive radicals can lead to the cleavage of the aromatic ring, ultimately resulting in the formation of smaller, aliphatic molecules, and potentially complete mineralization to carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻). uwaterloo.ca
Polymerization Products: Radical-radical coupling reactions could potentially lead to the formation of higher molecular weight compounds, such as polychlorinated biphenyls, although this is considered a less dominant pathway for many chlorinated aromatics. cdnsciencepub.com
| Product Class | Example Compound(s) | Formation Mechanism | Environmental Significance |
| Dechlorination | 1-Chloro-3-isocyanobenzene | Homolytic cleavage of a C-Cl bond followed by hydrogen abstraction. | Generally less toxic than the parent dichlorinated compound. |
| Hydroxylation | Dichlorohydroxyphenyl isocyanide, Dichlorophenols | Attack by photochemically generated hydroxyl radicals (•OH). | Phenolic compounds can be toxic to aquatic life; may be precursors to other toxic byproducts. |
| Ring Cleavage | Aliphatic acids and aldehydes | Advanced oxidation of the aromatic ring by •OH or other strong oxidants. | Represents a step towards complete mineralization and detoxification. |
| Polymerization | Polychlorinated biaryls | Coupling of aryl radicals. | Formation of persistent and bioaccumulative compounds like PCBs. cdnsciencepub.com |
Biotransformation and Biodegradation Studies
Microbial degradation is a crucial process for the removal of persistent organic pollutants from the environment. The unique structure of this compound, with its stable chlorinated aromatic ring and reactive isocyanide group, presents specific challenges and pathways for microbial metabolism.
Microbial Degradation of Aromatic Compounds and Isocyanides
The biodegradation of chlorinated aromatic compounds has been extensively studied. researchgate.net Aerobic bacteria typically employ oxygenase enzymes to initiate the degradation process. nih.goveurochlor.org These enzymes hydroxylate the aromatic ring to form chlorinated catechols, which are key intermediates. ajol.infoepa.gov These catechols then undergo ring cleavage, and subsequent metabolic steps lead to the removal of chlorine atoms and the channeling of the resulting intermediates into central metabolic pathways like the tricarboxylic acid (TCA) cycle. asm.org The presence of multiple chlorine atoms, as in this compound, generally increases the compound's recalcitrance to microbial attack. eurochlor.org
Under anaerobic conditions, a different strategy known as reductive dechlorination or "halorespiration" can occur, where bacteria use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. researchgate.netnih.gov
The isocyanide group itself is less common in xenobiotics, and its microbial metabolism is not as well understood. However, some microorganisms are known to produce and metabolize isocyanide-containing natural products. acs.org Recent research indicates that some isocyanides can act as potent inhibitors of essential metabolic enzymes by covalently binding to active site cysteine residues, which could impede their biodegradation. nih.gov This suggests that microbial consortia with specialized enzymatic machinery would be required for effective degradation.
Enzyme-Mediated Transformations and Metabolic Pathways
The enzymatic breakdown of this compound would involve several key classes of enzymes.
Dioxygenases: These enzymes, such as chlorobenzene dioxygenase, initiate the aerobic degradation by incorporating both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. ethz.ch This is followed by dehydrogenation to form a substituted catechol. nih.gov
Monooxygenases: These enzymes hydroxylate the aromatic ring by inserting a single oxygen atom, also leading to the formation of phenolic or catecholic intermediates.
Dehalogenases: These enzymes are responsible for cleaving the carbon-chlorine bond, which can occur either on the intact aromatic ring or, more commonly, after ring cleavage. mdpi.com
Isocyanide Hydratases: Specific enzymes capable of metabolizing the isocyanide group have been identified. Isocyanide hydratase, for example, catalyzes the hydration of an isocyanide to the corresponding N-formamide. nih.gov This transformation detoxifies the reactive isocyanide and produces a more readily biodegradable amide.
| Enzyme Class | Action on this compound | Key Transformation |
| Dioxygenases | Catalyze the initial oxidation of the aromatic ring. | Aromatic Ring → Dichlorinated cis-dihydrodiol → Dichlorocatechol. ethz.ch |
| Monooxygenases | Hydroxylate the aromatic ring. | Aromatic Ring → Dichlorinated Phenol. |
| Dehalogenases | Remove chlorine substituents from the ring or aliphatic intermediates. | C-Cl bond → C-H or C-OH bond. mdpi.com |
| Isocyanide Hydratase | Catalyze the hydration of the isocyanide functional group. | R-N≡C + H₂O → R-NH-CHO (Formamide). nih.gov |
Hydrolytic Stability and Hydrolysis Products in Aqueous Environments
Hydrolysis is a chemical reaction with water that can be a significant abiotic degradation pathway for compounds containing susceptible functional groups. The isocyanide group is known to be reactive towards water, particularly under acidic conditions. wikipedia.orgquora.com
While stable under neutral to basic conditions, aryl isocyanides undergo acid-catalyzed hydrolysis to first form a formamide (B127407), which can then be further hydrolyzed to a primary amine and formic acid. scienceinfo.commugberiagangadharmahavidyalaya.ac.inrsc.org Therefore, in acidic aqueous environments (e.g., pH < 5), this compound is expected to be hydrolytically unstable. rsc.orgresearchgate.net
The reaction proceeds in two steps:
Formation of Formamide: C₇H₃Cl₂NC + H₂O → C₇H₃Cl₂NHCHO (N-(3,5-dichlorophenyl)formamide)
Hydrolysis of Formamide: C₇H₃Cl₂NHCHO + H₂O → C₆H₃Cl₂NH₂ (3,5-dichloroaniline) + HCOOH (Formic Acid)
The ultimate hydrolysis products are 3,5-dichloroaniline (B42879) and formic acid. doubtnut.com 3,5-dichloroaniline is a known environmental contaminant and a metabolite of several pesticides. Its persistence and potential toxicity are of environmental concern, meaning that while hydrolysis degrades the parent isocyanide, it can lead to the formation of other problematic substances. The analogous compound, 3,4-dichlorophenyl isocyanate, is also known to hydrolyze readily in water. nih.gov
| Reactant | Conditions | Intermediate Product | Final Products |
| This compound | Aqueous, Acidic (e.g., pH < 5) rsc.org | N-(3,5-dichlorophenyl)formamide | 3,5-dichloroaniline, Formic Acid doubtnut.com |
Environmental Persistence and Potential Transformation Products of this compound
The environmental persistence of a chemical compound is a critical factor in assessing its potential long-term impact on ecosystems. Persistence is defined by the length of time a compound remains in a particular environment before being broken down or transformed by biotic or abiotic processes. For chlorinated aryl isocyanides like this compound, their environmental fate is largely governed by their reactivity, particularly with water, and their susceptibility to microbial degradation.
Due to a lack of specific experimental data on the environmental persistence of this compound, information from closely related compounds, such as dichlorophenyl isocyanates, is often used to predict its behavior. Isocyanates are known to be highly reactive towards nucleophiles, with water being a primary reactant in environmental settings.
Hydrolysis as a Primary Degradation Pathway
The isocyanate functional group (-N=C=O) is susceptible to hydrolysis, which is expected to be a significant degradation pathway for dichlorinated phenyl isocyanates in aquatic environments. This reaction proceeds readily to form a carbamic acid, which is generally unstable and further decomposes to an amine and carbon dioxide. In the case of a dichlorophenyl isocyanate, this would result in the formation of dichloroaniline.
It is important to note that isocyanides (R-N≡C), a related class of compounds, also undergo hydrolysis, but typically under acidic conditions, to yield a primary amine and formic acid. vedantu.commugberiagangadharmahavidyalaya.ac.indoubtnut.com They are generally stable under basic conditions. stackexchange.com This suggests that the environmental pH could play a role in the degradation of isocyanide-containing compounds.
Given the reactivity of the isocyanate group, compounds like 3,4-dichlorophenyl isocyanate are not expected to persist in water. nih.gov Processes such as adsorption to suspended solids and sediment, volatilization from water surfaces, and bioconcentration are not considered significant fate processes due to the anticipated rapid hydrolysis. nih.gov
Potential Transformation Products
The degradation of this compound is expected to yield several transformation products, depending on the environmental conditions.
Hydrolysis: The primary transformation products from the hydrolysis of the corresponding isocyanate would be 1,3-dichloro-5-aminobenzene and carbon dioxide . If the isocyanide functional group undergoes hydrolysis, the products would be 1,3-dichloro-5-aminobenzene and formic acid . vedantu.commugberiagangadharmahavidyalaya.ac.indoubtnut.com
Microbial Degradation: The microbial degradation of aromatic compounds is a well-documented process. semanticscholar.orgnih.govnih.govfrontiersin.orgresearchgate.net Microorganisms have developed various strategies to break down the stable aromatic ring, often through the action of oxygenases. nih.gov For chlorinated aromatic compounds, the initial steps of degradation can involve hydroxylation and eventual cleavage of the aromatic ring. The presence of chlorine atoms can make the compound more recalcitrant to degradation. However, various microbial strains have been shown to degrade chlorinated aromatics. semanticscholar.org The complete mineralization of this compound would ultimately lead to the formation of carbon dioxide, water, chloride, and inorganic nitrogen compounds.
Interactive Data Table: Predicted Environmental Fate of Dichlorinated Aryl Isocyanides
The following table summarizes the expected environmental fate and potential transformation products of dichlorinated aryl isocyanides, based on the behavior of analogous compounds.
| Environmental Compartment | Primary Degradation Mechanism | Expected Persistence | Primary Transformation Products |
| Water | Hydrolysis | Low | Dichloroaniline, Carbon Dioxide/Formic Acid |
| Soil | Microbial Degradation, Hydrolysis | Low to Moderate | Dichloroaniline, Ring-cleavage products |
| Air | Photodegradation (speculative) | Unknown | Chlorinated aromatic fragments, Oxides of Carbon and Nitrogen |
Detailed Research Findings on Analogous Compounds
Research on the environmental fate of chlorinated aromatic compounds provides insights into the potential behavior of this compound. Studies on various chlorinated pollutants have shown that their persistence is highly dependent on the degree and position of chlorine substitution, as well as the environmental matrix. semanticscholar.org While specific half-life data for this compound is not available, the rapid hydrolysis of related isocyanates suggests a short half-life in aqueous environments. nih.gov The ultimate fate of the resulting dichloroaniline would then be of environmental interest, as chlorinated anilines can also be persistent and toxic.
The microbial degradation of aromatic compounds, including halogenated ones, has been extensively studied. nih.govnih.govfrontiersin.org Bacteria and fungi possess enzymatic systems capable of attacking the aromatic ring, leading to its cleavage and eventual mineralization. semanticscholar.orgresearchgate.net The presence of multiple chlorine atoms, as in this compound, can pose a challenge for microbial enzymes, potentially leading to slower degradation rates compared to non-chlorinated analogues.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes for Halogenated Aryl Isocyanides
The synthesis of isocyanides has traditionally relied on methods that can be hazardous and generate significant waste. rsc.org A major thrust in modern organic chemistry is the development of green and sustainable synthetic protocols. For halogenated aryl isocyanides, this involves moving away from toxic reagents and harsh reaction conditions.
Recent advancements in isocyanide synthesis have focused on the dehydration of N-substituted formamides, which is a common route to these compounds. mdpi.comrsc.org Green approaches to this transformation include the use of less toxic dehydrating agents and the reduction of solvent use. rsc.orgmdpi.com For instance, protocols that minimize the use of chlorinated solvents and avoid aqueous workups are being developed, leading to higher yields, increased safety, and a smaller environmental footprint. rsc.org The use of mechanochemical activation, such as ball-milling, has also been explored as a more sustainable alternative to traditional solvent-based methods. rsc.org
Future research in this area will likely focus on the development of catalytic dehydration methods and the use of bio-based solvents and reagents. The goal is to create synthetic routes to halogenated aryl isocyanides that are not only efficient and high-yielding but also environmentally benign.
| Dehydration Reagent | Base | Solvent | Key Advantages |
| Phosphorus oxychloride | Triethylamine (B128534) | Dichloromethane (or solvent-free) | High yields, rapid reaction times mdpi.com |
| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | Reduced toxicity compared to other reagents rsc.org |
| Triphenylphosphine/Iodine | Pyridine | Dichloromethane | Good yields for aromatic formamides rsc.org |
Discovery of Novel Reactivity Modes and Catalytic Applications
Isocyanides are known for their dual nucleophilic and electrophilic character at the terminal carbon atom, which underpins their diverse reactivity. nih.gov Halogenated aryl isocyanides, with the presence of electron-withdrawing halogen atoms on the aromatic ring, are expected to exhibit modified reactivity profiles.
One emerging area of interest is the photocatalytic activity of aromatic isocyanides. nih.gov It has been shown that some aromatic isocyanides can act as visible-light photocatalysts, enabling the functionalization of C(sp3)–H bonds. nih.gov This opens up new avenues for the application of halogenated aryl isocyanides in photoredox catalysis. The electronic properties of the aryl ring can be tuned by the number and position of halogen substituents, potentially allowing for the design of photocatalysts with specific redox potentials.
Furthermore, the participation of isocyanides in multicomponent reactions (MCRs) is a well-established and powerful tool in organic synthesis. nih.govfrontiersin.org Future research will likely explore the use of halogenated aryl isocyanides in novel MCRs to create complex molecular architectures. The halogen atoms can also serve as handles for further functionalization through cross-coupling reactions, adding to the synthetic utility of the resulting products. The development of new catalytic systems for isocyanide-based reactions is also an active area of research, with a focus on improving reaction conditions and expanding the substrate scope. researchgate.net
Advanced Design of Isocyanide-Containing Functional Materials
The unique electronic and structural properties of isocyanides make them attractive building blocks for the design of advanced functional materials. nih.govacs.org The incorporation of isocyanide moieties into polymers can lead to materials with interesting optical and electronic properties. nih.govacs.org For instance, isocyanide-based polymers have been shown to exhibit aggregation-induced emission and optical activity. nih.gov
The presence of halogen atoms on the aryl ring of 1,3-dichloro-5-isocyanobenzene and related compounds can be exploited to further tune the properties of these materials. Halogen bonding is a non-covalent interaction that can be used to control the self-assembly of molecules in the solid state, which is crucial for the design of crystalline materials with desired properties. mdpi.com
Future research in this area will focus on the synthesis of novel isocyanide-based monomers and their polymerization to create materials with tailored properties for applications in areas such as organic electronics, sensing, and catalysis. acs.org The ability to precisely control the structure and functionality of these polymers at the molecular level will be key to unlocking their full potential. nih.gov
| Monomer Type | Polymerization Method | Potential Applications |
| Single isocyanide monomers | Catalytic polymerization | Linear polymers with functional pendants, optical materials nih.gov |
| Diisocyanide monomers | Multi-component spiropolymerization | Heterocyclic and spiro-heterocyclic polymers, bioactive materials acs.org |
Exploration of Isocyanides in Chemical Biology as Tools for Chemical Transformations
The field of chemical biology has seen a surge in the use of bioorthogonal reactions for the labeling and tracking of biomolecules in their native environment. nih.govresearchgate.net Isocyanides have emerged as promising tools in this context due to their unique reactivity and biocompatibility. nih.gov The reaction of isocyanides with tetrazines in a [4+1] cycloaddition is a bioorthogonal ligation reaction that has been used for the labeling of glycans and proteins. nih.govresearchgate.net
The small size of the isocyanide group is a significant advantage in bioconjugation, as it minimizes the perturbation to the structure and function of the biomolecule being labeled. nih.govresearchgate.net Halogenated aryl isocyanides could offer advantages in this area, as the halogen atoms can provide additional points of interaction or be used for further modifications.
Future research will likely focus on the development of new isocyanide-based bioorthogonal reactions with faster kinetics and improved stability. The site-specific incorporation of isocyanide-containing unnatural amino acids into proteins is another promising avenue that will enable more precise studies of protein function. scispace.com The application of isocyanides in the development of new therapeutic agents is also an area of growing interest, with some isocyanide-containing natural products showing potent biological activity. acs.org
| Bioconjugation Strategy | Key Features |
| Isocyanide-tetrazine ligation | Bioorthogonal, rapid kinetics nih.govresearchgate.net |
| Multicomponent reactions (e.g., Ugi, Passerini) | Formation of multiple bonds in a single step nih.gov |
| Metal chelation | Labeling through coordination to a metal center nih.gov |
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental and computational chemistry is a powerful approach for accelerating the discovery and development of new molecules and materials. rsc.orgnih.gov In the context of halogenated aryl isocyanides, computational methods can provide valuable insights into their electronic structure, reactivity, and spectroscopic properties.
For example, density functional theory (DFT) calculations can be used to predict the geometric and electronic properties of these molecules, as well as to model their reactivity in various chemical transformations. researchgate.net This information can be used to guide the design of new experiments and to interpret experimental results. Computational screening of virtual libraries of isocyanide-containing compounds can also be used to identify candidates with desired properties for specific applications. acs.org
The combination of experimental techniques, such as X-ray crystallography and spectroscopy, with computational modeling can provide a detailed understanding of the non-covalent interactions involving isocyanides, such as halogen bonding. mdpi.com This knowledge is crucial for the rational design of functional materials with predictable structures and properties. Future research will see an even greater integration of computational and experimental approaches, leading to a more efficient and targeted exploration of the chemical space of halogenated aryl isocyanides.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-dichloro-5-isocyanobenzene, and what experimental precautions are necessary?
- Methodology : The synthesis typically involves introducing an isocyano group into a 1,3-dichlorobenzene scaffold. A common approach is the Hofmann isocyanide synthesis, where a primary amine is treated with chloroform and a strong base. However, due to the high reactivity of the isocyano group, strict inert conditions (e.g., argon atmosphere) and low temperatures (−20°C to 0°C) are required to prevent decomposition .
- Safety Precautions : Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and chemical-resistant goggles. Avoid exposure to moisture, as isocyanides can hydrolyze to toxic amines.
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize this compound?
- Approach :
- NMR : The isocyano group (C≡N) exhibits a distinct singlet in NMR at δ 110–125 ppm. For NMR, aromatic protons show coupling patterns consistent with meta-dichloro substitution.
- IR : The C≡N stretching vibration appears as a sharp peak near 2150 cm. Ensure samples are anhydrous to avoid overlapping O–H bands from hydrolysis byproducts .
- Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities.
Q. What are the acute toxicity profiles of this compound, and how should researchers mitigate risks?
- Data : Oral LD in rodents is >2 g/kg, and subcutaneous LD is >500 mg/kg, indicating moderate toxicity. Decomposition at high temperatures releases Cl and NO, requiring ventilation and thermal stability monitoring .
- Risk Mitigation : Implement engineering controls (e.g., local exhaust ventilation) and establish emergency protocols for spills or inhalation exposure.
Advanced Research Questions
Q. How can computational methods (e.g., QSPR, DFT) predict the reactivity of this compound in novel reactions?
- Methodology :
- Use Quantum Chemistry and QSPR models to calculate electrophilicity indices and frontier molecular orbitals, predicting sites for nucleophilic/electrophilic attacks.
- Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via HPLC) .
- Case Study : DFT studies on analogous isocyanobenzenes show that electron-withdrawing Cl substituents enhance electrophilicity at the isocyano carbon, facilitating cycloaddition reactions.
Q. What strategies resolve contradictions in reported toxicity data for halogenated isocyanobenzenes?
- Analysis Framework :
- Compare experimental conditions (e.g., solvent purity, animal models). For example, discrepancies in LD values may arise from variations in solvent carriers (aqueous vs. lipid-based) .
- Conduct meta-analyses of existing data using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
- Recommendation : Standardize protocols for toxicity assays, including vehicle controls and blinded dosing.
Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) or supramolecular catalysts?
- Experimental Design :
- Leverage the isocyano group’s strong σ-donor capability to coordinate transition metals (e.g., Pd, Cu).
- Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize metal-isocyanide complexes. Monitor structural integrity via X-ray crystallography .
- Challenge : Balance the electron-withdrawing Cl substituents’ effects on metal-ligand bond strength.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






